4-Bromobenzaldehyde oxime
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Overview
Description
4-Bromobenzaldehyde oxime is an organic compound derived from 4-bromobenzaldehyde. It is characterized by the presence of an oxime functional group (-C=N-OH) attached to the benzaldehyde moiety. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromobenzaldehyde oxime can be synthesized through the reaction of 4-bromobenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds as follows:
- Dissolve 4-bromobenzaldehyde in ethanol.
- Add hydroxylamine hydrochloride and sodium carbonate to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with cold ethanol to obtain pure this compound.
Industrial Production Methods: While the laboratory synthesis of this compound is straightforward, industrial production may involve optimization of reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor the reaction progress.
Chemical Reactions Analysis
Types of Reactions: 4-Bromobenzaldehyde oxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-bromobenzonitrile.
Reduction: Reduction of the oxime group can yield 4-bromoaniline.
Substitution: The bromine atom in the benzene ring can be substituted with other functional groups through reactions such as nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: 4-Bromobenzonitrile.
Reduction: 4-Bromoaniline.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-Bromobenzaldehyde oxime has a wide range of applications in scientific research:
Biology: It is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-bromobenzaldehyde oxime involves its interaction with various molecular targets:
Molecular Targets: It can act as an inhibitor of certain enzymes by forming stable complexes with the active site.
Pathways Involved: The formation of Schiff bases with amines can lead to the inhibition of enzyme activity, affecting metabolic pathways.
Comparison with Similar Compounds
4-Bromobenzaldehyde: Shares the bromine substitution but lacks the oxime group, making it less reactive in certain chemical reactions.
4-Bromobenzonitrile: Formed by the oxidation of 4-bromobenzaldehyde oxime, it has different reactivity and applications.
4-Bromoaniline: A reduction product of this compound, used in different synthetic pathways.
Uniqueness: this compound is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
(NE)-N-[(4-bromophenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIIZGAXKZZRCBN-WEVVVXLNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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